molecular formula C20H20FN3O4 B2905140 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894034-94-7

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2905140
CAS No.: 894034-94-7
M. Wt: 385.395
InChI Key: PJYMMHYIPYDSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative characterized by two distinct structural motifs:

  • Dihydrobenzodioxin-methyl group: A bicyclic ether system (2,3-dihydrobenzo[b][1,4]dioxin) linked via a methyl group to the urea backbone. This moiety enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability .
  • 5-Oxopyrrolidin-3-yl group: A pyrrolidinone ring substituted at the 3-position with a 3-fluorophenyl group.

The urea (-NH-C(=O)-NH-) linker serves as a critical pharmacophore, often seen in kinase inhibitors or receptor antagonists due to its hydrogen-bonding capacity.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c21-13-4-3-5-15(8-13)24-11-14(9-19(24)25)23-20(26)22-10-16-12-27-17-6-1-2-7-18(17)28-16/h1-8,14,16H,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYMMHYIPYDSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN3O3C_{19}H_{20}FN_{3}O_{3}, with a molecular weight of 357.38 g/mol. The structure features a dihydrobenzo[dioxin] moiety linked to a pyrrolidine and a fluorophenyl group, which may contribute to its biological profile.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of urea have shown cytostatic effects against various cancer cell lines. A study demonstrated that certain urea derivatives inhibited the proliferation of pancreatic cancer cells (DAN-G cell line), suggesting a potential application in cancer therapy .

The mechanism behind the anticancer activity is thought to involve the inhibition of key cellular pathways responsible for cell proliferation and survival. Specifically, these compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms.

Antimicrobial Activity

In addition to anticancer effects, related compounds have exhibited antimicrobial properties. For example, studies on structurally similar ureas have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported were in the range of 31.25 to 62.5 µg/mL for bacterial strains and 40 µg/mL for mycobacterial strains such as Mycobacterium tuberculosis .

Case Studies

StudyFindings
Anticancer Activity Urea derivatives showed cytostatic activity against DAN-G pancreatic cancer cells.
Antimicrobial Effects Exhibited antibacterial activity against S. aureus and E. coli with MIC values ranging from 31.25 to 62.5 µg/mL.

Comparison with Similar Compounds

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS: 877640-98-7)

  • Key Differences : Replaces the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl substituent.
  • Molecular weight: 421.4 g/mol (vs. ~405 g/mol for the target compound).
  • Pharmacological Relevance : Trifluoromethyl groups are common in CNS-targeting drugs due to improved metabolic stability .

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea

  • Key Differences : Substitutes 3-fluorophenyl with 4-chlorophenyl.
  • Implications: Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may alter steric interactions in receptor binding .

Table 1: Comparison of Aryl-Substituted Analogs

Compound Substituent Molecular Weight (g/mol) Key Properties
Target Compound 3-Fluorophenyl ~405 Moderate lipophilicity, metabolic stability
Trifluoromethylphenyl analog 3-CF₃ 421.4 Enhanced BBB penetration, higher logP
4-Chlorophenyl analog 4-Cl ~420 Steric bulk, halogen bonding potential

Urea Derivatives with Heterocyclic Cores

1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-substituted Ureas

  • Key Differences: Pyridine-triazole core replaces the pyrrolidinone-dihydrobenzodioxin system.
  • Implications :
    • Nitrophenyl and triazole groups confer distinct electronic properties, favoring interactions with polar enzyme active sites .
    • Lower molecular weights (~350–400 g/mol) compared to the target compound.

1-(3-Chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea (CAS: 1796913-84-2)

  • Key Differences: Incorporates a benzodiazepine core instead of pyrrolidinone.
  • Higher molecular weight (541.0 g/mol) due to the extended heterocyclic system.

Table 2: Urea Derivatives with Heterocyclic Variations

Compound Core Structure Molecular Weight (g/mol) Likely Targets
Target Compound Pyrrolidinone-dioxin ~405 Kinases, GPCRs
Pyridine-triazole urea Pyridine-triazole 350–400 Enzymes (e.g., kinases)
Benzodiazepine urea Benzodiazepine 541.0 GABA receptors

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrrolidinone ring via cyclization of substituted amines or carboxylic acid derivatives under dehydrating conditions .
  • Step 2: Introduction of the 3-fluorophenyl group through nucleophilic substitution or coupling reactions .
  • Step 3: Urea linkage formation using isocyanate or carbodiimide-mediated coupling between the dihydrobenzodioxin-methylamine and pyrrolidinone intermediates .

Optimization Strategies:

  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Employ chromatography (HPLC) or recrystallization for purification to achieve >95% purity .
  • Monitor reaction progress with thin-layer chromatography (TLC) to minimize side products .

Basic: Which analytical techniques confirm structural integrity and purity post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR validates proton environments and carbon frameworks (e.g., dihydrobenzodioxin aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C21H20FN3O4: 398.1462) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do structural modifications to the dihydrobenzodioxin or pyrrolidinone moieties influence target binding?

Answer:

  • Dihydrobenzodioxin Modifications:
    • Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in enzyme active sites .
    • Fluorine substitution at the 3-position of the phenyl ring improves metabolic stability and CNS penetration .
  • Pyrrolidinone Modifications:
    • Substituents at the 5-oxo position modulate hydrogen-bonding interactions with catalytic residues (e.g., serine hydrolases) .

Case Study: Replacing the dihydrobenzodioxin with a benzo[d][1,3]dioxole moiety reduced off-target binding by 40% in kinase assays .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 or serotonin 5-HT2A) .
  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., water, 100 ns trajectories) to assess conformational flexibility .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic effects of the 3-fluorophenyl group on binding energy .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (t1/2) and brain-plasma ratio to identify bioavailability issues .
  • Metabolite Identification: Use LC-MS/MS to detect inactive metabolites (e.g., glucuronidation at the urea NH group) .
  • Dose Escalation Studies: Adjust dosing regimens in animal models to account for first-pass metabolism .

Basic: What are the challenges in stereochemical control during pyrrolidinone synthesis?

Answer:

  • Racemization Risk: The 5-oxopyrrolidin-3-yl group is prone to epimerization under basic conditions. Use low-temperature (0–5°C) and mild bases (e.g., NaHCO3) .
  • Chiral Resolution: Employ chiral HPLC columns (e.g., Chiralpak AD-H) or asymmetric catalysis with Evans auxiliaries to isolate enantiomers .

Advanced: What experimental design considerations are critical for SAR studies?

Answer:

  • Orthogonal Diversity: Synthesize analogs with variations in both dihydrobenzodioxin (e.g., halogenation) and pyrrolidinone (e.g., spirocyclic derivatives) .
  • Statistical Models: Apply Design of Experiments (DoE) to optimize substituent combinations (e.g., 3-fluorophenyl vs. 4-fluorophenyl) .
  • High-Throughput Screening (HTS): Use 96-well plates to assess IC50 values against multiple targets (e.g., kinases, GPCRs) .

Advanced: How to validate metabolic pathways using isotopic labeling?

Answer:

  • Isotope-Labeled Synthesis: Incorporate deuterium (2H) at the benzodioxin methyl group to track oxidative metabolism .
  • Mass Spectrometry Analysis: Detect labeled metabolites (e.g., hydroxylated derivatives) via fragmentation patterns in MS/MS .
  • In Vivo Studies: Administer 14C-labeled compound to rodents and quantify radioactivity in excreta and tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.